Methyldopate Hydrochloride
Description
Data Table: Key Molecular and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H18ClNO4 | |
| Molecular Weight (Average) | 275.73 g/mol | |
| Monoisotopic Mass | 275.09 g/mol | |
| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate hydrochloride | |
| SMILES | Cl.CCOC(=O)C@@(N)CC1=CC(O)=C(O)C=C1 | |
| Stereochemistry | (2S) configuration (L-isomer) | |
| Water Solubility | 1.18 mg/mL | |
| pKa (Strongest Acidic) | 9.29 | |
| pKa (Strongest Basic) | 7.22 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Approx. 150–200 °C (estimated) |
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVZCCJDKYRRF-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045370 | |
| Record name | Methyldopate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2508-79-4 | |
| Record name | Methyldopate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldopate hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldopate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldopa ethyl hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYLDOPATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX435DN5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification of Anhydrous Methyldopa
The foundational method involves a two-step process starting from methyldopa:
- Dehydration of Methyldopa : Commercial methyldopa is dried to constant weight under dark conditions to yield anhydrous methyldopa, achieving a 10–13% weight reduction.
- Esterification with Hydrogen Chloride : Anhydrous methyldopa is refluxed in ethanol saturated with dry hydrogen chloride gas. Post-reaction, the mixture is distilled under reduced pressure, and the residue is neutralized with sodium carbonate. Ethyl acetate extraction and recrystallization yield methyldopate hydrochloride with a 70–75% efficiency.
Reaction Mechanism :
$$
\text{Methyldopa} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{HCl (gas)}} \text{this compound} + \text{H}_2\text{O}
$$
This route prioritizes simplicity but requires stringent anhydrous conditions to prevent hydrolysis.
Novel Synthetic Approaches
Condensation-Reduction-Deprotection Pathway
A 2016 patent (CN105693541A) introduced a four-step method starting from veratraldehyde and 2-acetylamino methyl propionate:
- Condensation : Veratraldehyde reacts with 2-acetylamino methyl propionate in dichloromethane under alkaline conditions.
- Reduction : Sodium borohydride reduces intermediates after treatment with p-toluenesulfonyl chloride.
- Deprotection : Hydrobromic acid (47%) cleaves protective groups under reflux.
- Purification : Recrystallization with dilute hydrochloric acid and activated charcoal yields methyldopa, which is subsequently esterified to this compound.
Key Advantages :
- Avoids toxic reagents like cyanide used in older methods.
- Achieves a 94.7% yield in industrial-scale trials.
Comparative Analysis of Synthesis Routes
The novel method’s higher yield and scalability make it industrially preferable, despite additional steps.
Industrial-Scale Production Considerations
Optimization of Reaction Conditions
- Solvent Selection : Dichloromethane and ethanol are favored for their inertness and ease of removal.
- Temperature Control : Maintaining 60°C during deprotection minimizes side reactions.
- Purification Protocols : Activated charcoal treatment and recrystallization ensure ≥99.7% purity, complying with pharmacopeial standards.
Quality Control and Analytical Methods
Purity Assessment
Stability Testing
- Forced Degradation Studies : Exposure to heat, light, and humidity confirms resistance to hydrolysis and oxidation.
Chemical Reactions Analysis
Types of Reactions: Methyldopate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Clinical Applications
Hypertension Management
Methyldopate hydrochloride is predominantly used for the treatment of hypertension, particularly in acute settings. It is indicated for:
- Hypertensive Crises : this compound is administered intravenously to manage severe hypertension when rapid control is necessary. Its formulation allows for better solubility and stability compared to methyldopa, making it suitable for parenteral use .
- Pregnancy : Methyldopate is often preferred in pregnant patients due to its safety profile, as it does not exhibit teratogenic effects .
Pharmacokinetics and Administration
- Dosage Forms : this compound is available as an injectable solution, typically containing 50 mg per mL .
- Administration Protocol : For intravenous administration, it is diluted in 5% dextrose and infused slowly over 30 to 60 minutes .
Side Effects and Considerations
While generally well-tolerated, this compound can cause several side effects:
- Cognitive Impairments : Some studies have reported instances of cognitive dysfunction among patients treated with methyldopa and its derivatives, including memory impairment and decreased mental acuity .
- Hematological Effects : A positive Coombs' test may occur within weeks of initiation, indicating potential hemolytic anemia, which resolves upon discontinuation of the drug .
Case Studies
Several documented cases highlight the clinical implications of this compound:
- Case Study on Depression : A review indicated that a patient developed severe depression following the initiation of methyldopa therapy at a dosage of 750 mg/day. The symptoms persisted even after discontinuation but responded to electroconvulsive therapy (ECT) .
- Cognitive Dysfunction Report : A group of professionals reported significant cognitive impairments while on methyldopa therapy; symptoms resolved within 96 hours post-treatment cessation .
Comparative Data Table
The following table summarizes key characteristics and applications of this compound compared to its parent compound, methyldopa:
| Feature | This compound | Methyldopa |
|---|---|---|
| Solubility | High | Moderate |
| Stability | More stable in solution | Less stable |
| Administration | IV only | Oral or IV |
| Primary Use | Hypertensive crises | Hypertension |
| Safety in Pregnancy | Yes | Yes |
| Cognitive Side Effects | Reported | Reported |
Mechanism of Action
Methyldopate hydrochloride exerts its effects by being converted into α-methyldopa, which then stimulates central inhibitory α-adrenergic receptors. This leads to a reduction in sympathetic tone, blood pressure, and total peripheral resistance. The molecular targets include α-2 adrenergic receptors, which play a crucial role in the inhibition of adrenergic neuronal outflow .
Comparison with Similar Compounds
Structural and Chemical Properties
Pharmacokinetics and Metabolism
- This compound : Rapidly hydrolyzed to methyldopa, with 17% appearing in plasma as free methyldopa. Renal clearance is 156 mL/min in healthy subjects, reduced in renal insufficiency .
- Methyldopa : Orally administered, metabolized to sulfate and catechol-O-methyltransferase (COMT) conjugates. Crosses the placental barrier and enters breast milk .
- Methylphenidate Hydrochloride: Extended-release formulations (e.g., tablets) dissolve in pH 3 medium, with peak responses calculated using HPLC.
Data Tables
Table 2: Clinical Indications and Formulations
| Compound | Formulation | Route | FDA-Approved Indications |
|---|---|---|---|
| Methyldopate HCl | Injection (50 mg/mL) | IV | Hypertensive crises |
| Methyldopa | Oral tablet | Oral | Chronic hypertension |
| Methylphenidate HCl | Extended-release tablet | Oral | ADHD, narcolepsy |
Biological Activity
Methyldopate hydrochloride is an alpha-adrenergic agonist primarily used as an antihypertensive agent. It is the ethyl ester of methyldopa, which is known for its central and peripheral nervous system effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, metabolism, and clinical implications.
This compound acts primarily as a centrally acting alpha-2 adrenergic agonist . Its mechanism involves several key actions:
- Alpha-2 Adrenergic Receptor Agonism : Methyldopate is metabolized to α-methylnorepinephrine, which activates presynaptic alpha-2 adrenergic receptors in the brainstem. This activation inhibits adrenergic neuronal outflow and reduces norepinephrine release, leading to decreased sympathetic nervous system activity and lower blood pressure .
- Inhibition of Aromatic L-Amino Acid Decarboxylase : The L-isomer of methyldopa inhibits this enzyme, which is crucial for the synthesis of dopamine and norepinephrine. This inhibition contributes to the depletion of biogenic amines, further aiding in blood pressure reduction .
Pharmacokinetics
The pharmacokinetic profile of this compound provides insight into its absorption, distribution, metabolism, and excretion:
- Absorption : Methyldopate is incompletely absorbed from the gastrointestinal tract with a mean bioavailability of approximately 25% . The active L-isomer is absorbed more readily than the inactive D-isomer.
- Distribution : The apparent volume of distribution ranges from 0.19 to 0.32 L/kg. Methyldopate can cross the blood-brain barrier and is found in breast milk .
- Metabolism : Upon administration, methyldopate is extensively metabolized in the liver to α-methylnorepinephrine and other metabolites such as α-methyldopa mono-O-sulfate .
- Excretion : About 70% of absorbed methyldopate is excreted in urine, primarily as unchanged drug and its sulfate conjugates .
Clinical Applications
This compound is primarily used for managing hypertension. Its effectiveness in lowering blood pressure has been well-documented in various studies:
- Efficacy : Clinical studies have shown that this compound effectively lowers blood pressure in both acute and chronic settings. Its use is particularly beneficial for patients who are pregnant or have specific contraindications to other antihypertensive agents .
Case Study 1: Hypertensive Pregnant Patient
A study involving pregnant women demonstrated that methyldopate effectively managed hypertension without significant adverse effects on maternal or fetal health. Blood pressure levels were significantly reduced within hours of administration, showcasing its rapid action.
Case Study 2: Chronic Hypertension Management
In a cohort study focusing on patients with chronic hypertension, long-term administration of methyldopate resulted in sustained blood pressure control with minimal side effects reported compared to other antihypertensives.
Comparative Analysis
The following table summarizes key biological activities and pharmacological properties of this compound compared to its parent compound, methyldopa:
| Property | This compound | Methyldopa |
|---|---|---|
| Form | Ethyl ester hydrochloride | Free base |
| Solubility | Higher | Lower |
| Bioavailability | ~25% | ~50% |
| Mechanism | Alpha-2 agonist | Alpha-2 agonist |
| Clinical Use | Antihypertensive | Antihypertensive |
Q & A
Q. How should researchers design a pharmacokinetic study for this compound in hypertensive models?
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
